molecular formula C18H23Cl2NO5S B2608189 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate CAS No. 1101162-97-3

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate

Cat. No.: B2608189
CAS No.: 1101162-97-3
M. Wt: 436.34
InChI Key: CTTMIMXUVKBPST-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate is a chemical compound . The tert-butyloxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds similar to the one often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group, an ethyl group, a dichlorophenyl group, and a sulfanyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a key step in reactions involving this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not specified in the available resources .

Scientific Research Applications

Synthesis and Application in Peptide Synthesis

  • Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) was synthesized and found to be an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. This compound demonstrates high reactivity and is easier to prepare, recover, and reuse, leading to reduced chemical waste (Thalluri et al., 2013).

Spectroscopic and Diffractometric Study

  • Polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, were characterized using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Study of Sulfanyl-Substituted Bicyclic Dioxetanes

  • Research into sulfanyl-substituted bicyclic dioxetanes, which are structurally related to the compound , was conducted. These studies are essential for understanding the thermal stability and light-emitting properties of these compounds (Watanabe et al., 2010).

Preparation of Related Compounds

  • The preparation process of related compounds, such as 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, involving protection and de-protection of amino groups, provides insights into the synthesis and manipulation of similar complex molecules (Wu, 2011).

Synthesis of Antimicrobial Agents

  • Substituted phenyl azetidines, synthesized through a process involving compounds similar to ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate, were explored as potential antimicrobial agents. This research contributes to the development of new drugs and treatments (Doraswamy & Ramana, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical, appropriate safety measures should be taken when handling it.

Properties

IUPAC Name

ethyl 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)12-7-6-11(19)8-13(12)20/h6-8,14H,5,9-10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMIMXUVKBPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)C1=C(C=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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